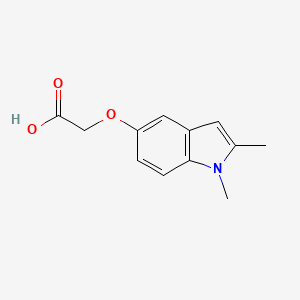
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, commonly referred to as DMIA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 206.27 g/mol. DMIA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Design of Novel Research Tools : Indole-3-acetic acid derivatives, similar in structure to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, have been used in the design of novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Synthesis of Indole Derivatives with Biological Activity : Research has explored the microwave-assisted synthesis of indole derivatives, including those related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, which have shown good anti-inflammatory and analgesic activities (Sondhi et al., 2007).
Structural and Chemical Studies : The crystal and molecular structure of 5-Methoxyindole-3-acetic acid, a compound structurally related to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, has been studied to understand its hydrogen-bonding and molecular conformation (Sakaki et al., 1975).
Synthesis of Nitrogen-Containing Heterocyclic Compounds : The synthesis of tricyclic nitrogen-containing substances based on the interaction of compounds like (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid with other reactants has been a subject of study. These compounds have potential biological activity (Zhukova & Entsova, 2019).
Electrochemical Oxidation Studies : The electrochemical oxidation of Indole-3-acetic acid has been investigated, providing insights into the chemical reactions and potential applications of related compounds (Hu & Dryhurst, 1993).
Exploratory Conformational Analysis of Dimeric Species : Theoretical studies have been conducted on 1H-indole-3-acetic acid to investigate the conformational properties of dimeric species, offering valuable information about the molecular interactions of similar compounds (Lobayan et al., 2011).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

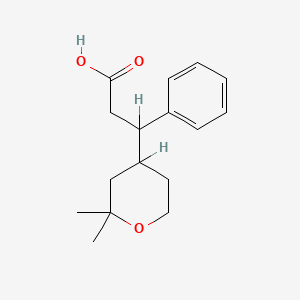
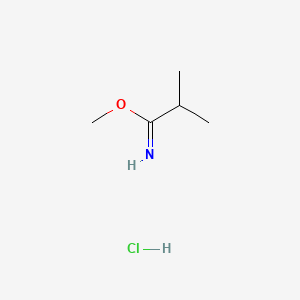
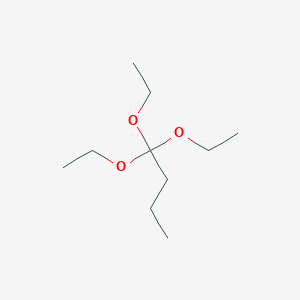
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
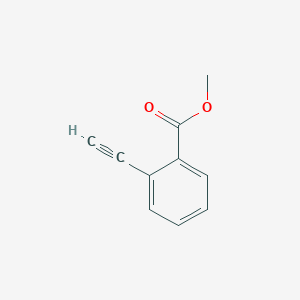
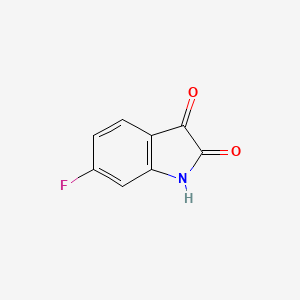
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)
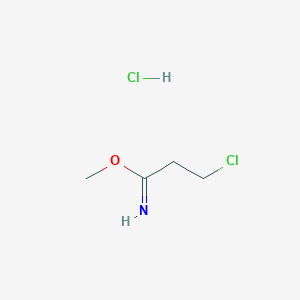
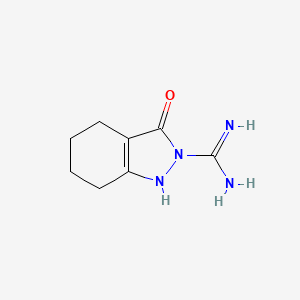
![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
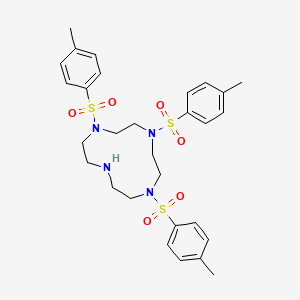
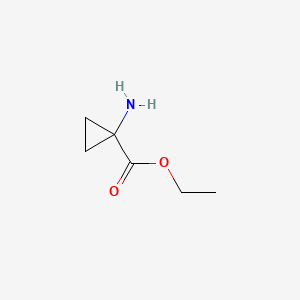
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)